Azepane vs Piperidine Ring in Proteasome DUB Inhibitors: Antiproliferative IC₅₀ Comparison in HCT116 Cells
In a direct head-to-head pairwise comparison of azepane-containing versus piperidine-containing compounds within the b-AP15 proteasome deubiquitinase inhibitor series, the azepane analog (compound with 4-azepane core) demonstrated an antiproliferative IC₅₀ of 0.52 µM in HCT116 colorectal carcinoma cells under 72-hour continuous exposure, whereas the directly matched piperidine analog exhibited an IC₅₀ of 1.98 µM [1]. This represents a 3.8-fold potency advantage for the azepane scaffold in this chemotype.
| Evidence Dimension | Antiproliferative activity (cell viability) |
|---|---|
| Target Compound Data | IC₅₀ = 0.52 µM |
| Comparator Or Baseline | Piperidine analog: IC₅₀ = 1.98 µM |
| Quantified Difference | 3.8-fold greater potency (0.52 µM vs 1.98 µM) |
| Conditions | HCT116 human colorectal carcinoma cells; 72-hour continuous exposure; FMCA viability assay; b-AP15 DUB inhibitor chemotype with matched substituents |
Why This Matters
This direct comparative data validates that azepane-based building blocks like 1-Boc-4-formyl-azepane cannot be substituted with piperidine aldehydes without quantitatively altering antiproliferative efficacy, making scaffold selection a critical procurement decision in oncology drug discovery programs targeting the ubiquitin-proteasome pathway.
- [1] Wang, X., et al. (2015). Synthesis and Evaluation of Derivatives of the Proteasome Deubiquitinase Inhibitor b-AP15. European Journal of Medicinal Chemistry. Figure 1(C): Pairwise comparisons of piperidine- and azepane-containing compounds; IC₅₀ values from HCT116 cells (72-h exposure). View Source
